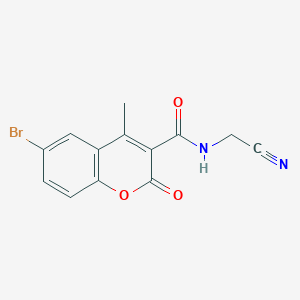

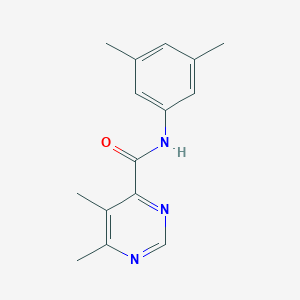

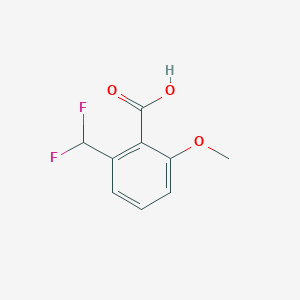

N-benzhydryl-3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cyclization and Synthesis of Pyrrolidine Derivatives

The synthesis of N-benzhydryl-3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carboxamide involves the cyclization of lithiated pyridine and quinoline carboxamides, as described in the synthesis of related polycyclic heterocycles. Lithiation of N-benzyl pyridine and quinoline carboxamides alpha to nitrogen yields anions that can intramolecularly attack the pyridine or quinoline ring, leading to the formation of compounds with four-, five-, or six-membered rings. These compounds can be further modified through oxidation, protonation, alkylation, or acylation to produce a variety of polycyclic heterocycles, including pyrrolopyridines and azaspirocyclic beta-lactams .

Molecular Structure and Chemical Reactions

The molecular structure of pyrrolidine derivatives can be complex, with the potential for various substituents to influence the chemical properties and reactivity. For instance, the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives demonstrates the versatility of pyrrolidine scaffolds in accommodating different functional groups, which can significantly alter their antioxidant activity. The structure of these compounds has been confirmed using X-ray diffraction analysis, which provides detailed information on atom positions, bond lengths, angles, and dihedral angles .

Physical and Chemical Properties

The physical and chemical properties of this compound and related compounds are influenced by their molecular structure. For example, the presence of a pyrrolidine ring can confer certain drug-like physicochemical properties consistent with central nervous system (CNS) target space. This is exemplified by N-benzyl-N-(pyrrolidin-3-yl)carboxamides, which have been studied as selective dual serotonin/noradrenaline reuptake inhibitors. These compounds exhibit good selectivity over dopamine reuptake inhibition and possess physicochemical properties suitable for CNS applications .

Case Studies and Applications

Case studies involving pyrrolidine derivatives often focus on their biological activity and potential therapeutic applications. For instance, the antioxidant activity of certain pyrrolidine derivatives has been screened, revealing potent antioxidant properties in some compounds, surpassing even well-known antioxidants like ascorbic acid . Additionally, the cytotoxic activity of cyclic systems in thiadiazolopyridine benzamide derivatives and their copper(II) complexes has been evaluated against various human cancer cell lines, demonstrating significant cytotoxicity and potential for cancer treatment .

Wissenschaftliche Forschungsanwendungen

Synthesis and Prediction of Biological Activity

Polycyclic systems containing N-benzhydryl-3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carboxamide are synthesized through one-pot condensation methods. These compounds have been structurally characterized and show potential in biological activity, as predicted by the PASS (Prediction of Activity Spectra for Substances) model (Kharchenko, Detistov, & Orlov, 2008).

Anticonvulsant Activity

Research on N-Mannich bases derived from benzhydryl-pyrrolidine-2,5-diones, which include compounds structurally related to this compound, shows significant anticonvulsant properties. This was determined through in vivo tests in mice (Rybka, Obniska, Rapacz, Filipek, & Żmudzki, 2016).

Applications in Heterocyclic Chemistry

The compound is used in the synthesis of novel heterocyclic systems like 5,7-dihydro-5-oxopyrido and pyrimido[1,2-a]benzimidazoles. These syntheses contribute to the expansion of heterocyclic chemistry, offering new compounds for further research and potential applications (Caroti, Ceccotti, Settimo, Palla, & Primofiore, 1986).

Antioxidant Activity

Studies on derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, related to this compound, demonstrate potent antioxidant activities. Some compounds exhibited higher antioxidant activity than ascorbic acid (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).

NK-1 Antagonist Activity

Research involving the synthesis of compounds through regioselective pyridine metallation chemistry, including N-benzhydryl analogs, has led to the development of NK-1 antagonists. These antagonists are relevant in studying neurokinin receptors and could have implications in treating various neurological disorders (Jungheim, Thrasher, Hembre, Gardinier, Savin, & Hong, 2006).

Nootropic Activity

Compounds structurally related to this compound have been tested for nootropic activity, which refers to their potential in enhancing cognitive function. This opens a pathway for developing new therapeutic agents for cognitive disorders (Valenta, Urban, Taimr, & Polívka, 1994).

Improvement in Synthesis Methods

Studies have been conducted to improve the synthesis of related compounds, focusing on optimizing reaction conditions and increasing yields and purities. This research contributes to the more efficient and cost-effective production of these chemicals (Song, 2007).

Eigenschaften

IUPAC Name |

N-benzhydryl-3-(3-chloropyridin-4-yl)oxypyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3O2/c24-20-15-25-13-11-21(20)29-19-12-14-27(16-19)23(28)26-22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-11,13,15,19,22H,12,14,16H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYURCVRUENSXLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3003772.png)

![6-Bromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride](/img/structure/B3003780.png)

![1-[4-(4-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone](/img/structure/B3003786.png)

![2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide](/img/structure/B3003788.png)

![N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B3003789.png)